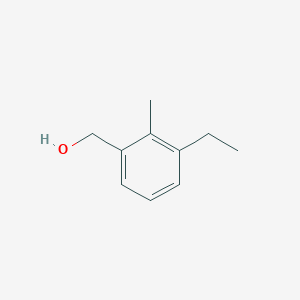
(3-Ethyl-2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a type of benzyl alcohol derivative, characterized by the presence of an ethyl group and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
(3-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum .
化学反应分析
Types of Reactions
(3-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Corresponding aldehyde or ketone
Reduction: Corresponding hydrocarbon
Substitution: Various substituted benzyl alcohol derivatives
科学研究应用
(3-Ethyl-2-methylphenyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms and pathways.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (3-Ethyl-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
- (3-Methylphenyl)methanol
- (2-Ethylphenyl)methanol
- (4-Ethyl-2-methylphenyl)methanol
Uniqueness
(3-Ethyl-2-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
(3-ethyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6,11H,3,7H2,1-2H3 |
InChI 键 |
OCDGENVBNLMBMK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


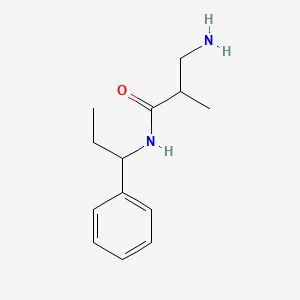
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)

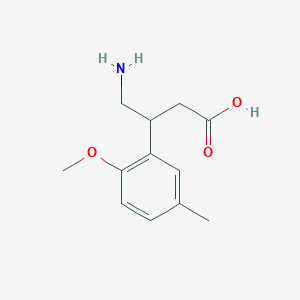
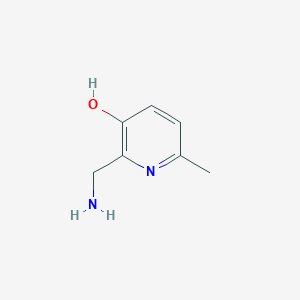
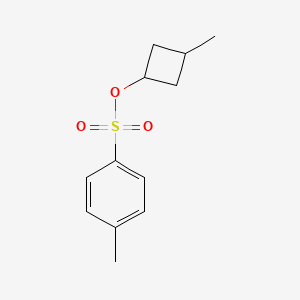
![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
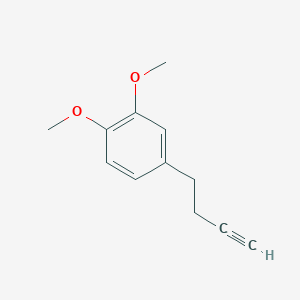
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
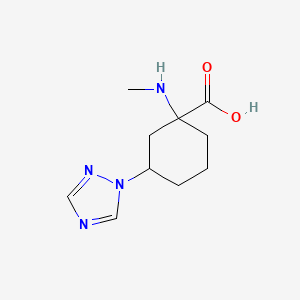
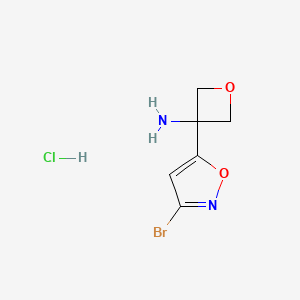

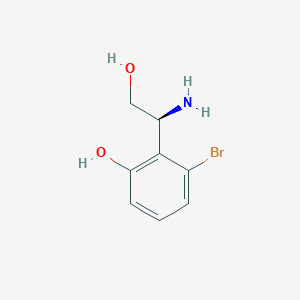
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)
